6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811581
InChI: InChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3
SMILES:
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC15811581

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name 6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3
Standard InChI Key OTXAJYKAFJEVEF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CCNC2)C=C1Br

Introduction

Structural and Molecular Characteristics

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the THIQ family, characterized by a bicyclic framework comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. The compound’s distinct features include:

  • Bromine at the 6th position, enhancing electrophilic reactivity and potential halogen bonding with biological targets.

  • Methyl group at the 7th position, influencing steric effects and lipophilicity.

PropertyValue
Molecular formulaC₁₀H₁₂BrN
Molecular weight226.11 g/mol
IUPAC name6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Canonical SMILESCC1=CC2=C(CCNC2)C=C1Br
InChI KeyOTXAJYKAFJEVEF-UHFFFAOYSA-N

The methyl group’s placement at the 7th position distinguishes this compound from other brominated THIQ isomers (e.g., 6-bromo-4-methyl or 6-bromo-2-methyl derivatives), potentially altering its pharmacokinetic and pharmacodynamic profiles.

Synthetic Routes and Optimization

Bromination of Methyl-Substituted Precursors

A plausible synthesis route involves bromination of 7-methyl-1,2,3,4-tetrahydroisoquinoline. While direct methods are sparsely documented, analogous protocols from patent CN103880745A suggest:

  • Precursor preparation: 7-methyl-THIQ is synthesized via cyclization of phenethylamine derivatives.

  • Electrophilic bromination: Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) under controlled conditions .

Critical parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Catalyst load: 5–10 mol% FeCl₃ to enhance regioselectivity.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity .

Physicochemical Properties and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water, suggesting limited oral bioavailability without formulation aids.

  • Stability: Degrades under prolonged exposure to light or elevated temperatures (>40°C). Recommended storage conditions include inert atmospheres (N₂ or Ar) at 2–8°C.

  • Lipophilicity: Predicted logP ≈ 2.8 (calculated via XLogP3), indicating moderate membrane permeability.

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for industrial-scale production, particularly in minimizing bromination byproducts.

  • Biological Validation: In vitro and in vivo assays are needed to confirm hypothesized activities. Priority targets include:

    • Dopamine receptor binding assays.

    • Minimum inhibitory concentration (MIC) tests against Gram-positive pathogens.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and bromine positions could elucidate key pharmacophores.

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